molecular formula C20H20N2OS B2385764 N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide CAS No. 352329-76-1

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide

Cat. No.: B2385764
CAS No.: 352329-76-1
M. Wt: 336.45
InChI Key: MTXOUNDYYFATFW-UHFFFAOYSA-N
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Description

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and pentanamide groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, and the pentanamide group can be attached via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with phenyl and pentanamide groups makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-2-3-9-19(23)21-17-12-10-15(11-13-17)18-14-24-20(22-18)16-7-5-4-6-8-16/h4-8,10-14H,2-3,9H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXOUNDYYFATFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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